N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGPGBBRPZHZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins. The inhibition of cox enzymes by this compound prevents this conversion, affecting the production of prostaglandins.
Biochemical Analysis
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride
- Molecular Formula : C19H18ClN4OS
- Molecular Weight : 421.34 g/mol
- Purity : Typically ≥ 95%
The primary mechanism by which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The compound primarily affects the arachidonic acid pathway, which is crucial for the synthesis of various inflammatory mediators. By inhibiting COX enzymes, it decreases the levels of prostaglandins and leukotrienes, thereby mitigating inflammatory responses.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, similar benzothiazole derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The compound exhibits apoptosis-promoting effects and can induce cell cycle arrest at specific concentrations .
Study 1: Antitumor Activity
A study involving a series of benzothiazole derivatives found that compounds with structural similarities to this compound significantly inhibited tumor cell growth. Specifically, at concentrations of 1, 2, and 4 μM, these compounds were effective in promoting apoptosis and hindering cell migration in various cancer models .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| B7 | A431 | 5.26 | Inhibition of proliferation |
| B7 | A549 | 6.48 | Induction of apoptosis |
| B7 | H1299 | 4.80 | Cell cycle arrest |
Study 2: Anti-inflammatory Effects
Another investigation highlighted the compound's ability to modulate inflammatory responses in vitro by decreasing levels of IL-6 and TNF-α in stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzothiazole/amide derivatives, which are widely studied for antimicrobial, antiparasitic, and enzyme-inhibitory properties. Below is a detailed comparison with two structurally related analogs:
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Core Heterocycle: The benzo[d]thiazole core in the target compound provides greater aromatic stability compared to the simpler thiazole in nitazoxanide derivatives. This may enhance binding to hydrophobic enzyme pockets.
Substituent Variations: Cyano Group (C4): Unlike nitazoxanide’s nitro group, the cyano group in the target compound is less redox-active but may contribute to dipole interactions or π-stacking with enzyme residues. Dimethylaminoethyl Side Chain: This cationic side chain introduces basicity, improving water solubility (further enhanced by hydrochloride salt) and enabling interactions with anionic membrane components or enzyme surfaces.
Hydrogen Bonding and Crystal Packing :
- Similar to N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the target compound’s amide linkage may form intermolecular hydrogen bonds (e.g., N–H⋯N), stabilizing dimerization or enzyme binding .
Q & A
Q. What are the optimal synthetic pathways for N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step amidation and substitution reactions. Key steps include:
- Step 1: Activation of 4-cyanobenzoic acid derivatives using coupling agents (e.g., HATU or EDC) to form the benzamide core.
- Step 2: N-alkylation of the dimethylaminoethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Introduction of the 6-chlorobenzo[d]thiazole moiety via nucleophilic aromatic substitution, requiring anhydrous conditions and temperatures of 80–100°C .
Yield optimization requires precise stoichiometric ratios, inert atmosphere, and monitoring via TLC/HPLC. Typical yields range from 45–65% after purification by column chromatography .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming substitution patterns (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, aromatic protons from the benzothiazole ring at δ 7.5–8.2 ppm) .
- HPLC-MS: Validates molecular weight (expected [M+H]⁺ ~485–495 Da) and purity (>95%) .
- FTIR: Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotameric equilibria or residual solvents, necessitating repeated analysis under controlled conditions .
Advanced Research Questions
Q. How does the 6-chloro substituent on the benzothiazole ring influence biological activity compared to fluoro or methyl analogs?
Methodological Answer: Comparative studies using analogs (e.g., 6-fluoro or 6-methyl derivatives) reveal:
- Electron-Withdrawing Effects: The 6-chloro group enhances electrophilicity, potentially increasing binding affinity to targets like kinase enzymes. Activity assays (IC₅₀) show a 2–3x potency improvement over methyl analogs .
- Solubility Trade-offs: Chloro derivatives exhibit lower aqueous solubility (~0.1 mg/mL) than fluoro analogs (~0.3 mg/mL), necessitating formulation adjustments (e.g., DMSO/PEG vehicles) .
Experimental design should include parallel synthesis of analogs and in vitro screening (e.g., enzyme inhibition, cytotoxicity assays) to isolate substituent effects .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., plasma stability vs. in vitro degradation)?
Methodological Answer: Discrepancies often arise from assay conditions:
- Plasma Stability: Incubate the compound in pooled human plasma (37°C, pH 7.4) and quantify via LC-MS/MS. Degradation half-life (t₁/₂) <2 hours suggests esterase susceptibility .
- In Vitro Buffers: Use HEPES or PBS at physiological pH to mimic intracellular environments. Contradictions may stem from buffer-specific ion interactions or oxidative side reactions .
Validate findings using orthogonal methods (e.g., radiolabeled tracking or microsomal assays) to distinguish enzymatic vs. chemical degradation pathways .
Q. How can computational modeling predict binding modes of this compound with potential protein targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions with targets (e.g., PARP-1 or EGFR kinases). The dimethylaminoethyl group often occupies hydrophobic pockets, while the cyano group forms hydrogen bonds with catalytic lysines .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of predicted complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG < -8 kcal/mol) .
Experimental validation via X-ray crystallography or SPR is critical to confirm computational predictions .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
Methodological Answer:
- Bottlenecks: Low yields in final amidation step due to steric hindrance from the benzothiazole ring.
- Optimization:
- Use flow chemistry to improve mixing and heat transfer during exothermic reactions .
- Replace chromatographic purification with pH-controlled recrystallization (e.g., ethanol/H₂O mixtures) to enhance scalability .
Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of intermediate conversions .
Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?
Methodological Answer:
- Stability Studies: Store lyophilized powder at -20°C under argon; avoid aqueous solutions >24 hours.
- Degradation Pathways:
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Oncology: Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and plasma exposure (AUC >500 ng·h/mL) .
- Neurology: Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess blood-brain barrier penetration (brain/plasma ratio >0.3) .
Contradictions between in vitro and in vivo efficacy often arise from metabolic clearance; use CYP450 inhibition assays to guide dose adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
